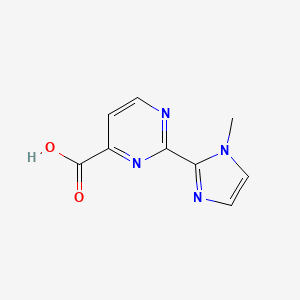![molecular formula C8H5N3O4 B13183228 Pyrazolo[1,5-a]pyrimidine-2,7-dicarboxylic acid](/img/structure/B13183228.png)
Pyrazolo[1,5-a]pyrimidine-2,7-dicarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrazolo[1,5-a]pyrimidine-2,7-dicarboxylic acid is a heterocyclic compound that features a fused ring system combining pyrazole and pyrimidine rings. This compound is part of a broader class of pyrazolo[1,5-a]pyrimidines, which are known for their significant biological and photophysical properties. These compounds have garnered attention in various fields, including medicinal chemistry and materials science, due to their versatile applications and unique structural characteristics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyrazolo[1,5-a]pyrimidine-2,7-dicarboxylic acid typically involves the condensation reactions of aminopyrazoles with various electrophilic reagents. Common synthetic routes include:
Condensation with 1,3-diketones: This method involves the reaction of aminopyrazoles with 1,3-diketones under acidic or basic conditions to form the desired pyrazolo[1,5-a]pyrimidine scaffold.
Cyclocondensation with enaminones or enaminonitriles: These reactions are carried out under reflux conditions in the presence of a suitable catalyst, such as acetic acid or ammonium acetate.
Reactions with unsaturated nitriles or ketones: These methods involve the use of unsaturated nitriles or ketones as electrophilic partners in the presence of a base like sodium ethoxide.
Industrial Production Methods
Industrial production of this compound may involve scalable and reproducible methods such as:
Chemical Reactions Analysis
Types of Reactions
Pyrazolo[1,5-a]pyrimidine-2,7-dicarboxylic acid undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted pyrazolo[1,5-a]pyrimidine compounds .
Scientific Research Applications
Pyrazolo[1,5-a]pyrimidine-2,7-dicarboxylic acid has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biological pathways.
Medicine: Explored for its anticancer, anti-inflammatory, and antiviral properties.
Industry: Utilized in the development of fluorescent probes and materials for optical applications.
Mechanism of Action
The mechanism of action of pyrazolo[1,5-a]pyrimidine-2,7-dicarboxylic acid involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Known for its kinase inhibitory activity.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Investigated for its anticancer properties.
Uniqueness
Pyrazolo[1,5-a]pyrimidine-2,7-dicarboxylic acid stands out due to its unique structural features, which allow for versatile functionalization and a broad range of applications in various fields .
Properties
Molecular Formula |
C8H5N3O4 |
|---|---|
Molecular Weight |
207.14 g/mol |
IUPAC Name |
pyrazolo[1,5-a]pyrimidine-2,7-dicarboxylic acid |
InChI |
InChI=1S/C8H5N3O4/c12-7(13)4-3-6-9-2-1-5(8(14)15)11(6)10-4/h1-3H,(H,12,13)(H,14,15) |
InChI Key |
FKZMTPPEMLXARG-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N2C(=CC(=N2)C(=O)O)N=C1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-([1-(Chloromethyl)cyclobutyl]methyl)furan](/img/structure/B13183150.png)

![7-(Butane-1-sulfonyl)-2-oxa-7-azabicyclo[4.1.0]heptane](/img/structure/B13183163.png)
![1-[(Azetidin-2-yl)methyl]-4-ethylpiperazine](/img/structure/B13183173.png)




![{1-[2-Amino-1-(3-methylphenyl)ethyl]cyclopentyl}methanol](/img/structure/B13183221.png)

![2-{Bicyclo[3.1.0]hexan-3-yl}ethan-1-amine](/img/structure/B13183234.png)

![6-[(Cyclopropylamino)methyl]-1,2-dihydropyridin-2-one](/img/structure/B13183238.png)
